molecular formula C10H18FNO3 B6333236 t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 869527-51-5

t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B6333236
CAS RN: 869527-51-5
M. Wt: 219.25 g/mol
InChI Key: ROEMZCLHRRRKGF-HTQZYQBOSA-N
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Description

The compound “t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic amine. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This compound could potentially be used in various chemical transformations .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 2R,4R notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The tert-butyl group, hydroxymethyl group, and fluorine atom are attached to the pyrrolidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the tert-butyl group and the fluorine atom. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The fluorine atom is highly electronegative, which could also influence the compound’s reactivity .

Scientific Research Applications

Synthetic Chemistry and Drug Development

Compounds like "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate" play a crucial role in the synthesis of various biologically active molecules. For example, the stereochemistry of phenylpiracetam and its derivatives emphasizes the importance of enantiomerically pure compounds in enhancing pharmacological profiles, illustrating the significance of similar compounds in drug synthesis (Veinberg et al., 2015). Such compounds are critical in exploring the relationship between molecular configuration and biological properties, leading to the development of more effective and selective drugs.

Material Science

In material science, the synthesis and characterization of polymers and other materials often rely on specific structural motifs found in compounds like "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate." The review by Puts et al. (2019) on Polytetrafluoroethylene highlights the importance of understanding the chemical and physical properties of materials synthesized through processes that might involve similar intermediates (Puts, Crouse, & Améduri, 2019).

Environmental Impact and Biodegradation

Understanding the environmental impact and biodegradation pathways of chemicals, including those similar to "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate," is essential. Research into compounds like Ethyl tert-butyl ether (ETBE) provides insights into the fate and biodegradation of synthetic compounds in soil and groundwater, relevant for assessing the environmental footprint of chemical manufacturing and usage (Thornton et al., 2020).

Safety and Toxicology

The safety assessment of chemical compounds used in food, pharmaceuticals, and other consumer products is critical. Studies on compounds like butylated hydroxyanisole and butylated hydroxytoluene, which share antioxidant properties with many synthetic intermediates, underscore the importance of evaluating the toxicological profile and safety of chemicals (Williams, Iatropoulos, & Whysner, 1999).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. It could potentially be used as a reagent in various chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in various chemical transformations .

properties

IUPAC Name

tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZCLHRRRKGF-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid (1.1 g, 4.7 mmol) in THF (10.0 ml) was added BH3.THF(1.0 M solution in THF, 10.0 ml, 10.0 mmol) at 0° C. After stirred at room temperature for 1.0 h. After cooled, the mixture was concentrated in vacuo. Water was added thereto at 0° C., and extracted with EtOAc. The extract was washed with water, then dried over Na2SO4, and concentrated in vacuo to give 1-tert-butoxycarbonyl-4-fluoro-2-pyrrolidinylmethanol (1.0 g, quant) as a a colorless oil. 1H-NMR (CDCl3) δ 1.48 (s, 9H), 2.29–2.39 (m, 1H), 3.38–3.59 (m, 2H), 3.74–3.88 (m, 2H), 4.09–4.14 (m, 2H), 4.85 (m, 1H), 5.03 (br s, 1H), 5.16 (br s, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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